![molecular formula C21H20N2O4 B2952388 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide CAS No. 896366-68-0](/img/structure/B2952388.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been proposed that the compound exhibits antimicrobial activity by disrupting the bacterial cell wall and inhibiting the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the major advantages of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may hinder its use in certain experimental settings.
将来の方向性
There are several future directions for the research on (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide. One of the potential directions is the development of new drug delivery systems that can enhance the solubility and bioavailability of the compound. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as infectious diseases and neurological disorders. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets.
合成法
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide can be synthesized using various methods, including the Hantzsch reaction, the Knoevenagel condensation, and the Sonogashira coupling. The Hantzsch reaction involves the condensation of 2-amino-5-oxo-1-(p-tolyl)pyrrole with 2,3-dihydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The Knoevenagel condensation involves the reaction of 2-amino-5-oxo-1-(p-tolyl)pyrrole with 2,3-dihydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The Sonogashira coupling involves the reaction of 2-amino-5-oxo-1-(p-tolyl)pyrrole with 2,3-dibromo-5-methoxybenzoic acid in the presence of a palladium catalyst and copper iodide.
科学的研究の応用
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, it has been found to possess antimicrobial, antifungal, and anti-inflammatory properties.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-2-6-17(7-3-14)23-12-16(11-21(23)25)22-20(24)9-5-15-4-8-18-19(10-15)27-13-26-18/h2-10,16H,11-13H2,1H3,(H,22,24)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODCQVOTVPGDI-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)
![N-[3-[3-(Trifluoromethyl)phenyl]cyclobutyl]oxirane-2-carboxamide](/img/structure/B2952308.png)
![(E)-4-(Dimethylamino)-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2952310.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)
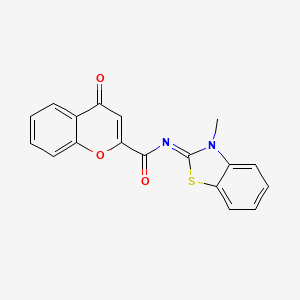
![2-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952316.png)

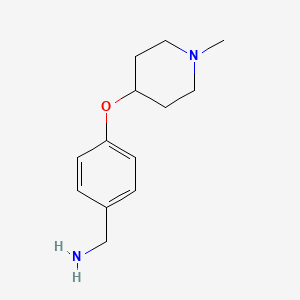
![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)
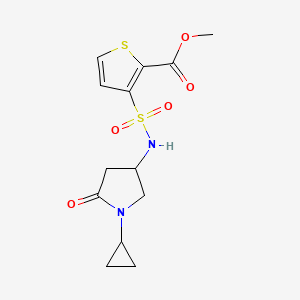
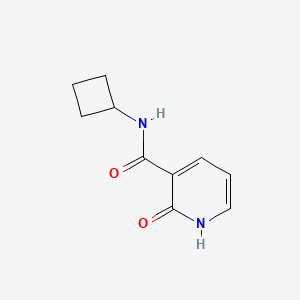
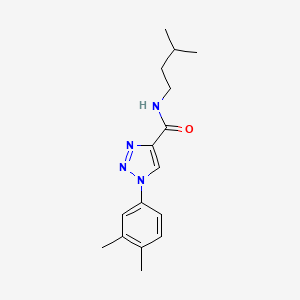
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2952327.png)
